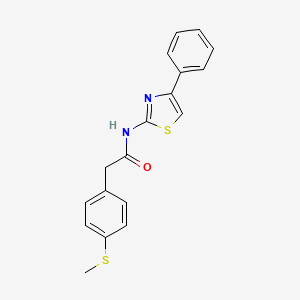

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNFUNYPFINUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-bromoacetamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, derivatives similar to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide have been tested against various bacterial strains. Research indicates that compounds with thiazole moieties exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | Staphylococcus aureus | 31.25 µg/mL |

| 26b | Klebsiella pneumoniae | 125 µg/mL |

| 27e | Enterococcus faecalis | 31.25 µg/mL |

Anticancer Properties

The thiazole derivatives have also been investigated for their anticancer properties. Compounds similar to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating their potential as therapeutic agents .

Case Study:

A study evaluated the cytotoxic effects of thiazole-containing compounds on human breast cancer cells (MCF-7). The results indicated that certain derivatives led to significant apoptosis in these cells, suggesting a mechanism involving the induction of programmed cell death .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Thiazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme may help in enhancing cholinergic transmission and improving cognitive function .

Table 2: Enzyme Inhibition Activities

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 28d | Acetylcholinesterase | 50 µM |

| 27e | Protein Kinase | 25 µM |

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The thiazole ring can interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The methylthio group in the target compound provides intermediate lipophilicity compared to halogenated (e.g., 9c) or polar derivatives (e.g., 8f/8j). This balance may optimize bioavailability .

- Electronic Effects : Electron-donating -SMe may enhance resonance stabilization of the acetamide carbonyl, affecting receptor binding compared to electron-withdrawing groups (e.g., Br in 9c) .

- Synthetic Routes: Most analogs are synthesized via reflux with ethanol or click chemistry (e.g., triazole derivatives in ), while the target compound likely uses AlCl₃-catalyzed condensation .

Limitations and Advantages

- Advantages : The methylthio group offers synthetic versatility for further derivatization (e.g., oxidation to sulfone/sulfoxide) and tunable lipophilicity .

- Limitations : Lower solubility compared to polar derivatives (e.g., 8f/8j) may limit aqueous formulation. Structural simplicity may also restrict multitarget engagement observed in triazole or piperazine analogs .

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is a derivative of thiazole and acetamide, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic uses of this compound.

Synthesis

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide involves several steps that typically include the formation of thiazole and acetamide moieties. The general synthetic route includes:

- Formation of Thiazole Ring : The thiazole component is synthesized from appropriate precursors, often involving reactions with isothiocyanates or thiourea derivatives.

- Acetamide Formation : The acetamide group is introduced through acylation reactions involving the thiazole derivative and an amine source.

- Final Coupling : The methylthio group is introduced at the para position of the phenyl ring through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide exhibit significant antibacterial activity against various strains. For instance, a study evaluated a series of N-phenylacetamide derivatives against Xanthomonas oryzae and found promising results with certain derivatives showing lower effective concentration (EC50) values than standard treatments like thiodiazole copper .

| Compound | EC50 (µM) | Target Bacteria |

|---|---|---|

| A1 | 156.7 | Xoo |

| A4 | 194.9 | Xoc |

| A6 | 144.7 | Xac |

The results suggest that modifications to the thiazole and phenyl groups can enhance antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that thiazole derivatives can inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as CDK4 and CDK6 . The structural modifications in compounds similar to 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide may lead to enhanced cytotoxicity against various cancer cell lines.

In a notable study, thiazolidine derivatives exhibited significant antiproliferative activity against human cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:

- Lipophilicity : Increased lipophilicity often correlates with improved bioavailability and activity against microbial targets.

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency, while specific substitutions on the thiazole ring can influence anticancer activity .

Case Studies

Several case studies highlight the biological potential of related compounds:

- Thiazolidine Derivatives : A study reported that certain thiazolidine derivatives exhibited significant antiproliferative effects against breast cancer cells (MCF-7), with IC50 values indicating strong cytotoxicity .

- Antimicrobial Evaluation : Another research focused on structurally similar compounds showed effective inhibition of Leishmania species, suggesting potential for developing new antileishmaniasis drugs based on structural modifications akin to those in 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide .

Q & A

Q. How can green chemistry principles be applied to the synthesis of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity.

- Catalyst Optimization : Use recyclable catalysts (e.g., Amberlyst-15) for amide coupling.

- Waste Minimization : Employ flow chemistry to improve atom economy and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.